

STING-IN-2: A Technical Guide for Autoinflammatory Disease Research

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Compound of Interest

Compound Name: STING-IN-2

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This document provides an in-depth technical overview of **STING-IN-2** (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. It is intended to serve as a comprehensive resource for researchers exploring therapeutic strategies for STING-driven autoinflammatory diseases. This guide details the underlying signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

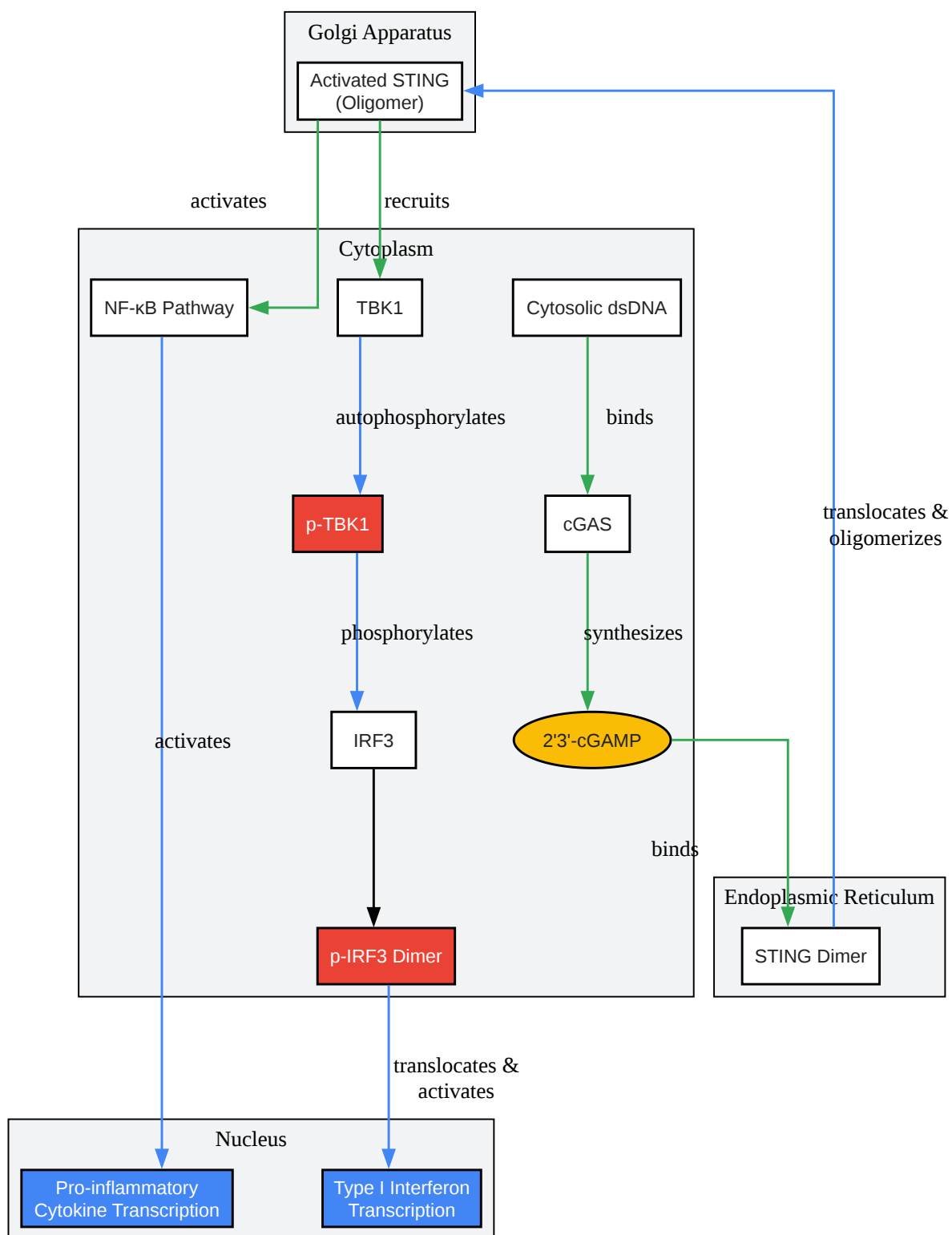
Introduction: The cGAS-STING Pathway in Autoinflammation

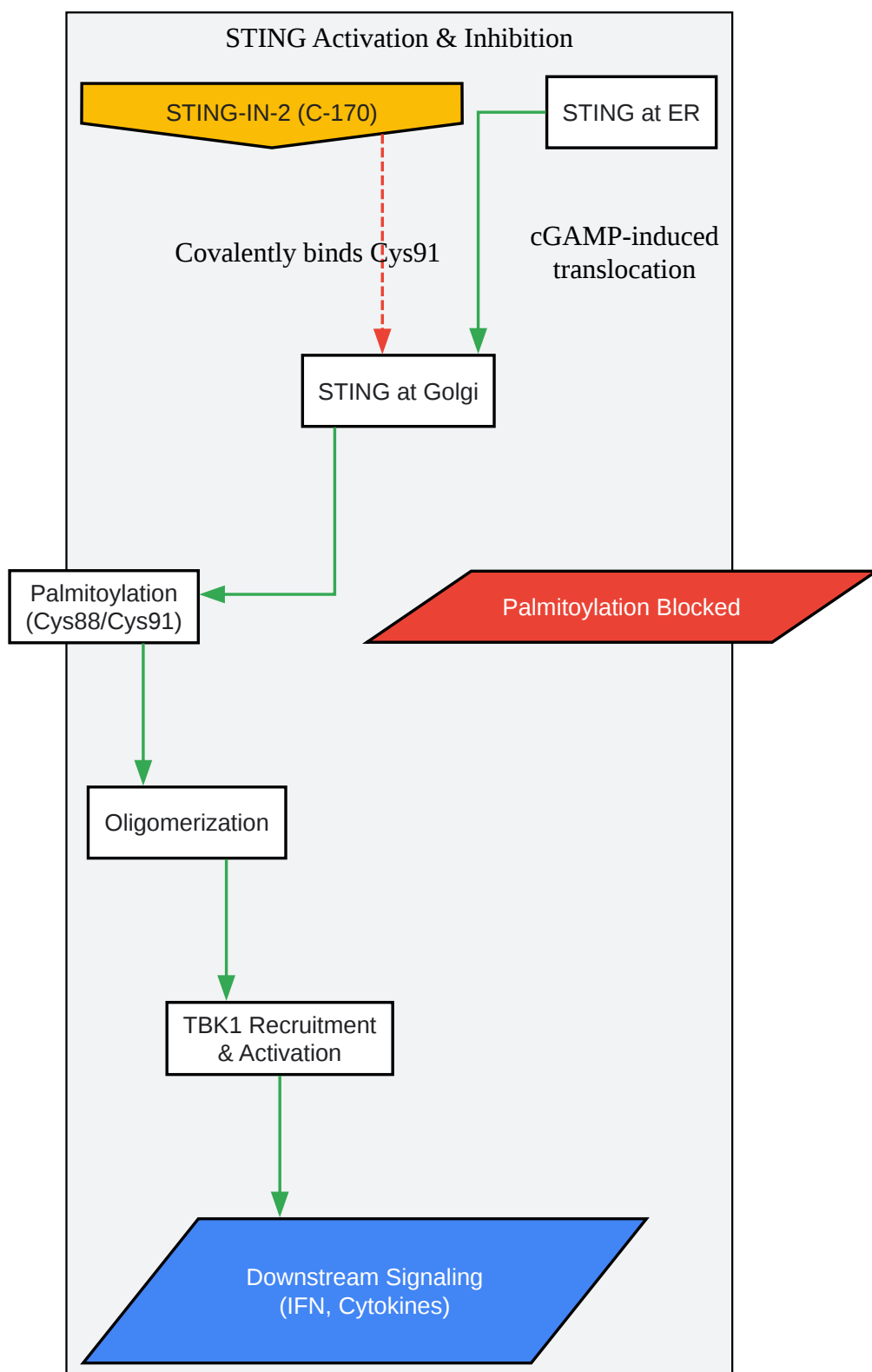
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA.^{[1][2]} While crucial for defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases.^{[2][3]} Conditions such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and some forms of systemic lupus erythematosus (SLE) are linked to chronic STING activation.^{[4][5]} Consequently, inhibiting the STING pathway presents a promising therapeutic strategy for these disorders.^[3]

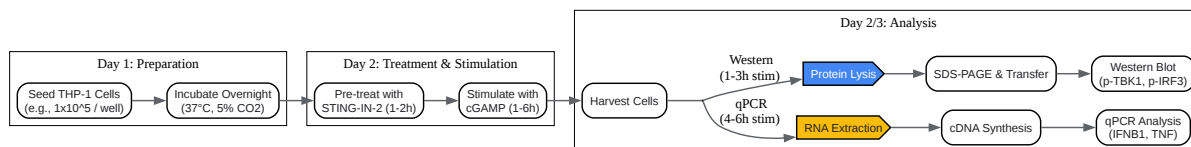
The Canonical cGAS-STING Signaling Pathway

The activation of the STING pathway is a multi-step process that translates the presence of cytosolic DNA into a robust inflammatory response.

- **DNA Sensing:** The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This self-DNA may originate from the nucleus or mitochondria during cellular stress or damage.[\[4\]](#)
- **cGAMP Synthesis:** Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[\[2\]](#)[\[4\]](#)
- **STING Activation and Translocation:** cGAMP binds to STING, which resides on the endoplasmic reticulum (ER) as a dimer. This binding induces a conformational change, leading to STING oligomerization and its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[\[1\]](#)[\[6\]](#)
- **TBK1 Recruitment and Signaling:** During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[\[1\]](#)[\[4\]](#)
- **Gene Transcription:** Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- β).[\[6\]](#) Simultaneously, STING activation can also trigger the NF- κ B pathway, leading to the production of pro-inflammatory cytokines like TNF- α and IL-6.[\[1\]](#)







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